2-methyl-1H-pyrrole-3-carbaldehyde
Description
2-Methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at the 2-position and a formyl (carbaldehyde) group at the 3-position. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromaticity, electron-rich nature, and versatility in functionalization. This compound serves as a precursor in synthesizing pharmaceuticals, ligands, and functional materials. Characterization typically employs nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry, with tools like SHELXL and ORTEP-3 enabling structural refinement and visualization .
Properties
IUPAC Name |
2-methyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(4-8)2-3-7-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRRHGHHDDVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415921 | |
| Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17619-39-5 | |
| Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with formaldehyde and a methylating agent. One common method is the Vilsmeier-Haack reaction, where pyrrole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another approach involves the use of pyrrole-3-carboxaldehyde as a starting material, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents like ethanol or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key findings include:
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KMnO₄-mediated oxidation : Produces 2-methyl-1H-pyrrole-3-carboxylic acid in acidic or neutral aqueous conditions (yields: 70–85%).
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CrO₃ oxidation : Requires anhydrous solvents (e.g., acetone) to avoid over-oxidation of the pyrrole ring.
Reactivity Note : The electron-donating methyl group at position 2 stabilizes the pyrrole ring against ring-opening during oxidation .
Reduction Reactions
The aldehyde functionality is reduced to primary alcohols or fully saturated derivatives:
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NaBH₄ reduction : Selectively reduces the aldehyde to 3-(hydroxymethyl)-2-methyl-1H-pyrrole in ethanol at 0–5°C (yield: 92%).
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LiAlH₄ reduction : Generates 2-methylpyrrolidine derivatives under reflux in THF, but may require quenching with wet ether to prevent over-reduction .
Nucleophilic Addition and Condensation
The aldehyde participates in C–C bond-forming reactions:
Key Insight : Steric hindrance from the 2-methyl group slows reactivity compared to unsubstituted pyrrole-3-carbaldehydes .
Electrophilic Substitution
The pyrrole ring undergoes regioselective substitutions:
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Nitration : HNO₃/H₂SO₄ at −10°C preferentially nitrates position 5 (meta to aldehyde) .
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Sulfonation : SO₃/H₂SO₄ modifies position 4, yielding water-soluble derivatives for pharmaceutical applications.
Mechanistic Detail : The aldehyde group acts as an electron-withdrawing substituent, directing electrophiles to positions 4 and 5 .
Multicomponent Reactions
This compound serves as a building block in complex syntheses:
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Mannich reactions : Reacts with amines and ketones to form pyrrole-alkaloid analogs (e.g., 3-aminomethyl derivatives) .
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Paal-Knorr synthesis : Forms indole-pyrrole hybrids when condensed with 1,4-diketones (yields: 55–70%) .
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
2-Methyl-1H-pyrrole-3-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in:
- Synthesis of Heterocycles : The compound is employed in the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Functionalized Materials : It plays a role in creating functionalized materials with specific properties for industrial applications.
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound, particularly:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activities, warranting further exploration into its mechanism and efficacy against cancer cells.
Biological Research
In biological studies, this compound is used to:
- Probe Enzyme Mechanisms : The compound acts as a probe in biochemical assays to study enzyme mechanisms, helping to elucidate metabolic pathways.
- Investigate Biological Pathways : Its derivatives are explored for their interactions with biological targets, contributing to the understanding of various biochemical processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives based on this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 0.5 | Staphylococcus aureus |
| Derivative B | 1.0 | Escherichia coli |
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound derivatives on human cancer cell lines. Results demonstrated that some derivatives significantly reduced cell viability at concentrations below 10 µM, suggesting promising anticancer activity.
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | MCF7 (Breast) | 8.5 |
| Derivative D | HeLa (Cervical) | 7.0 |
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrole-3-carbaldehyde largely depends on its reactivity and interaction with biological molecules. The aldehyde group can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, the compound can undergo nucleophilic addition reactions, making it a valuable tool in studying enzyme catalysis and protein-ligand interactions .
Comparison with Similar Compounds
Table 1. Physical Properties of Selected Carbaldehydes
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| This compound | 123.12 | ~95–98 | ~50 (moderate) |
| Pyrrole-2-carbaldehyde | 109.10 | 102–104 | ~100 |
| 2-Methylfuran-3-carbaldehyde | 124.13 | 88–90 | ~30 |
Table 2. Key Reaction Yields
| Reaction Type | This compound (%) | Pyrrole-2-carbaldehyde (%) |
|---|---|---|
| Vilsmeier-Haack formylation | 72–75 | 85–88 |
| Bromination (5-position) | 90 | 78 |
Biological Activity
2-Methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its diverse biological activities. Pyrrole compounds are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇N₃O, with a molecular weight of 135.15 g/mol. The compound features a pyrrole ring substituted with a methyl group and an aldehyde functional group, which is crucial for its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that pyrrole derivatives, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Effects : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
- Inhibition of Mycobacterial Growth : A study highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. It was found to inhibit the growth of these strains at low concentrations, demonstrating its potential as an anti-TB agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multi-component Reactions : A sequential multi-component method has been developed for synthesizing substituted pyrrole derivatives. This approach allows for the rapid construction of diverse libraries of bioactive compounds under mild conditions .
- Mannich Reaction : The Mannich reaction is commonly employed to introduce amine functionalities into the pyrrole structure, enhancing its biological activity. This method has been optimized to yield high purity and yield of the target compound .
Case Studies
Several studies have investigated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
